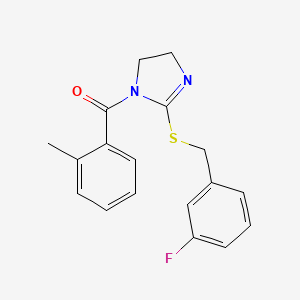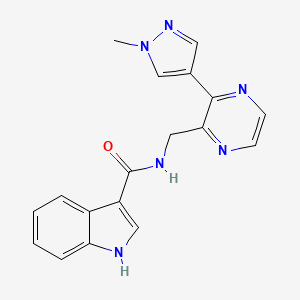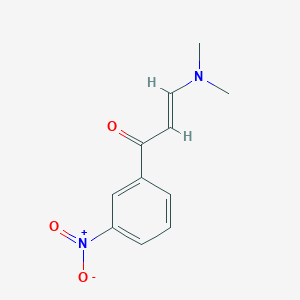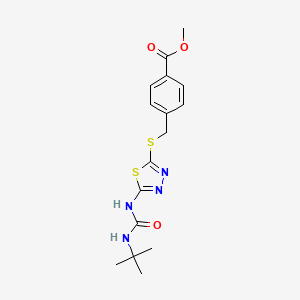![molecular formula C21H23N3O3S B2536485 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886904-58-1](/img/structure/B2536485.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a complex organic compound featuring a benzimidazole moiety, a quinoline derivative, and a sulfone group. This intricate structure imbues the compound with unique chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step reactions. One common route includes:
Step 1: Synthesis of the benzimidazole core by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Step 2: Introduction of the propylsulfonyl group through sulfonation, using reagents such as propylsulfonyl chloride in the presence of a base like triethylamine.
Step 3: Coupling of the benzimidazole derivative with a quinoline precursor, usually involving nucleophilic substitution or cross-coupling reactions facilitated by palladium catalysts.
Step 4: Final functionalization with ethanone through acylation reactions.
Industrial Production Methods: Industrial production scales up these methods, optimizing reaction conditions for yield and purity, utilizing continuous flow reactors, and ensuring stringent control over reaction parameters to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the quinoline and benzimidazole rings, forming various oxidized derivatives.
Reduction: Reduction reactions typically target the sulfone group, converting it to sulfide under controlled conditions.
Substitution: The ethanone moiety can engage in substitution reactions, allowing modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides, under basic conditions.
Major Products:
Oxidized Products: Quinoline N-oxides, benzimidazole oxides.
Reduced Products: Sulfide derivatives.
Substitution Products: Varied ethanone derivatives depending on the nucleophile used.
Chemistry:
The compound serves as a building block in organic synthesis, enabling the development of novel heterocycles and polycyclic systems.
Biology:
It is explored for its potential as a bioactive molecule, exhibiting antimicrobial and antifungal properties in preliminary studies.
Medicine:
Research investigates its potential as a therapeutic agent, focusing on its interactions with biological targets such as enzymes and receptors.
Industry:
Utilized in the production of advanced materials, including polymer additives and specialty chemicals.
Mechanism:
The compound's effects are mediated through interactions with cellular targets, involving the inhibition of specific enzymes or the modulation of receptor activity.
Molecular Targets and Pathways:
Key molecular targets include kinases, proteases, and ion channels.
Pathways affected involve signal transduction and metabolic processes, contributing to its bioactivity.
Comparison:
Compared to structurally similar compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-(2,4-dichlorophenyl)ethanone, this compound demonstrates enhanced solubility and unique electronic properties due to the presence of the sulfone group.
Comparison with Similar Compounds
Other related compounds include derivatives of benzimidazole and quinoline, with variations in functional groups impacting their chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-2-14-28(26,27)21-22-17-10-4-6-12-19(17)24(21)15-20(25)23-13-7-9-16-8-3-5-11-18(16)23/h3-6,8,10-12H,2,7,9,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRFDCXSYXWZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)
![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propane-1-sulfonamide](/img/structure/B2536409.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2536412.png)
![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)

![1-methyl-4-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B2536415.png)
![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)


![Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B2536423.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)
